(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine
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Overview
Description
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(propan-2-yl)benzaldehyde with (S)-proline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high enantiomeric purity.
Another method involves the use of 2-(propan-2-yl)phenylmagnesium bromide, which reacts with (S)-pyrrolidine-2-carboxylic acid under controlled conditions to form the target compound. This reaction often requires the use of an inert atmosphere and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl group but differing in the presence of a hydroxyl group instead of a pyrrolidine ring.
Furan-2-yl (phenyl)methanone: Another compound with a phenyl group, but featuring a furan ring instead of a pyrrolidine ring.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine and pyrimidine ring system, differing significantly in structure but used in similar applications.
Uniqueness
(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a substituted phenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(2S)-2-(2-propan-2-ylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFZXYLEIZSCX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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